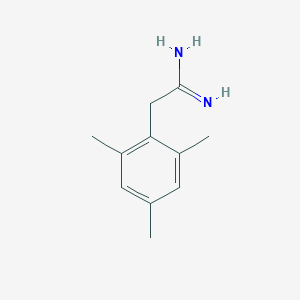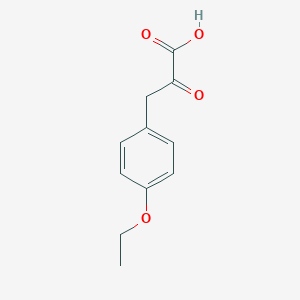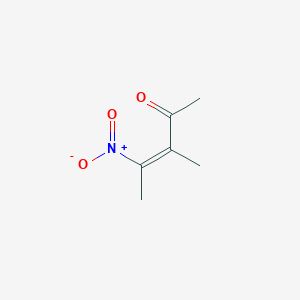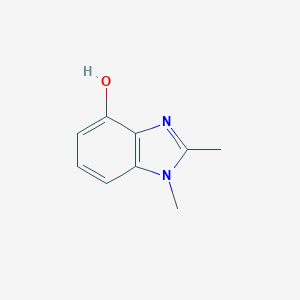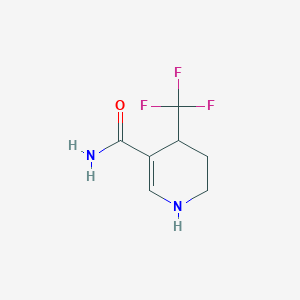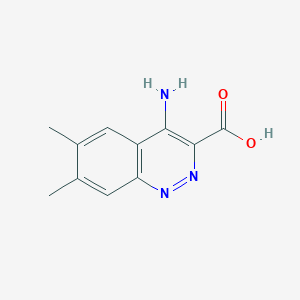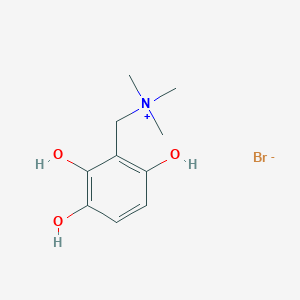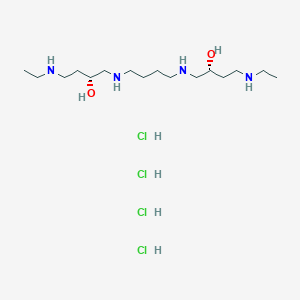![molecular formula C13H10N4S B063918 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene CAS No. 164797-47-1](/img/structure/B63918.png)
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene, also known as MTSEA, is a compound that has been widely used in scientific research. MTSEA is a highly reactive thiol-specific reagent that has been used to modify proteins and study their structure and function.
作用机制
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene is a highly reactive thiol-specific reagent that reacts with cysteine residues in proteins. The reaction between 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene and cysteine residues results in the formation of a covalent bond between the two molecules. This covalent bond can alter the structure and function of the protein, providing insight into the role of cysteine residues in protein function.
生化和生理效应
The biochemical and physiological effects of 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene depend on the protein being studied and the specific cysteine residue being modified. In general, the modification of cysteine residues can alter the structure and function of the protein, which can have downstream effects on cellular processes. For example, the modification of cysteine residues in ion channels can alter the conductance of the channel, which can affect the flow of ions across the membrane.
实验室实验的优点和局限性
One advantage of using 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene in lab experiments is its high reactivity and specificity for cysteine residues. This allows for selective modification of cysteine residues in proteins, which can provide insight into the role of these residues in protein function. However, one limitation of using 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene is that the modification of cysteine residues can alter the structure and function of the protein, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research involving 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene. One direction is to develop new methods for selective modification of cysteine residues in proteins. Another direction is to study the effects of 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene modification on protein function in vivo, rather than just in vitro. Additionally, there is potential for 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene to be used in drug discovery, as it can be used to identify potential drug targets by selectively modifying cysteine residues in proteins involved in disease processes.
合成方法
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene can be synthesized by reacting 4-methylsulfanyl-3-nitropyridine with hydrazine hydrate and sodium hydroxide. The resulting compound is then reduced with sodium dithionite to yield 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene.
科学研究应用
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, including ion channels, transporters, and enzymes. 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene can be used to selectively modify cysteine residues in proteins, which can provide insight into the role of these residues in protein function. 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene has also been used to study protein-protein interactions and protein-lipid interactions.
属性
CAS 编号 |
164797-47-1 |
|---|---|
产品名称 |
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
分子式 |
C13H10N4S |
分子量 |
254.31 g/mol |
IUPAC 名称 |
4-methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C13H10N4S/c1-18-13-16-9-3-2-8-11(12(9)17-13)7-4-5-14-6-10(7)15-8/h2-6,15H,1H3,(H,16,17) |
InChI 键 |
PGYGKWNSEZVSKF-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
规范 SMILES |
CSC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
同义词 |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-2-(methylthio)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
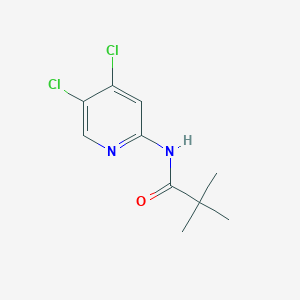
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
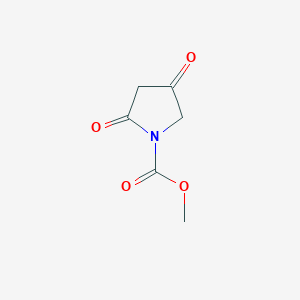
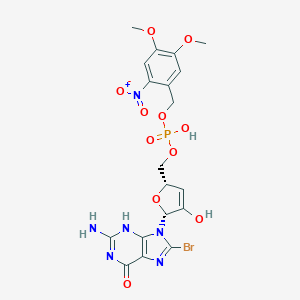
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
